![molecular formula C14H20N2O2 B7473546 N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMXAA was first discovered in the 1980s as a compound with antitumor properties. It was later found to have the ability to stimulate the immune system, leading to its potential use as an immunostimulant. DMXAA has been studied extensively in preclinical models and has shown promising results in the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood. It is thought to work by activating the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as natural killer cells and T cells, which can then target and kill tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, such as interferon-alpha and interleukin-6, which are involved in the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it has shown promising results in preclinical models, indicating its potential use as a cancer treatment. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are a number of future directions for research on DMXAA. One area of focus is on developing more potent analogs of DMXAA that can be used at lower doses. Another area of focus is on understanding the mechanism of action of DMXAA in more detail, which could lead to the development of new immunostimulatory drugs. Finally, there is a need for more clinical trials to test the efficacy and safety of DMXAA in humans.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine and acetic anhydride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively in preclinical models, including in vitro and in vivo studies. It has shown promising results in the treatment of various types of cancer, including lung, breast, and colon cancer. DMXAA has been shown to have a direct effect on tumor cells, as well as an indirect effect through the stimulation of the immune system.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-12(7-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHMVXBRPUGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.